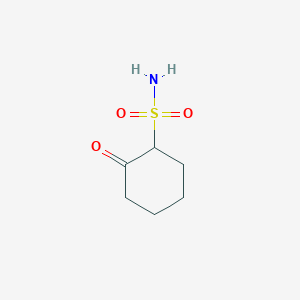

2-Oxocyclohexane-1-sulfonamide

Übersicht

Beschreibung

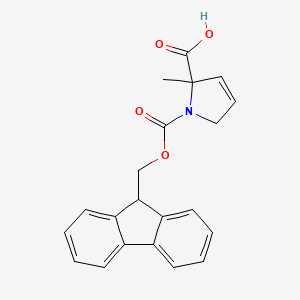

2-Oxocyclohexane-1-sulfonamide is a chemical compound with the CAS Number: 96355-25-8 . It has a molecular weight of 177.22 and is typically in solid form .

Synthesis Analysis

The synthesis of sulfonamides, which include this compound, can be performed directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown good functional group tolerance and high yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10) . The InChI key is KPEGCOJWEBRSNY-UHFFFAOYSA-N .Chemical Reactions Analysis

Sulfonamides, including this compound, can be modified, degraded, or used as nutrients by some bacteria . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 177.22 . The IUPAC name for this compound is this compound .Wissenschaftliche Forschungsanwendungen

Asymmetric Transfer Hydrogenation (ATH)

2-Oxocyclohexane-1-sulfonamide derivatives are used in asymmetric transfer hydrogenation (ATH). For instance, bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp* complexes have been synthesized and applied in the ATH of ketones, achieving high yields and enantioselectivity (Cortez et al., 2006). Additionally, similar complexes immobilized on silica gel and polystyrene resin have shown effective catalysis in ATH of acetophenone with high yields and enantioselectivities (Cortez et al., 2009).

Copper-Catalyzed Sulfonamides Formation

Copper-catalyzed oxidative coupling methods for constructing sulfonamides have been explored. These methods provide efficient and robust synthesis of functional sulfonamides, offering good yields and chemoselectivity. The process involves a single electron transfer (SET) pathway (Tang et al., 2013).

Oxidation of Sulfonamide Antimicrobials

Research has been conducted on the oxidation of sulfonamide antimicrobials by environmentally friendly oxidants like ferrate(VI). This process aims to remove sulfonamides and convert them into less toxic byproducts in water, addressing environmental concerns (Sharma et al., 2006).

Synthesis and Structural Analysis

Studies on new sulfonamide derivatives, including their synthesis, crystal structure, and spectral properties, have been reported. These studies help in understanding the three-dimensional behavior and intermolecular interactions of these compounds (Danish et al., 2021).

Wirkmechanismus

Target of Action

2-Oxocyclohexane-1-sulfonamide is a type of sulfonamide, a class of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis.

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential metabolites, leading to a halt in their growth and multiplication . The downstream effects of this disruption can include the death of the bacteria or a significant reduction in their population .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting the folate synthesis pathway, the drug prevents the bacteria from multiplying, which can lead to a reduction in the severity of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has raised concerns about the potential spread of antimicrobial resistance . Additionally, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors could potentially influence the effectiveness and safety of this compound and other sulfonamides.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2-Oxocyclohexane-1-sulfonamide may interact with various enzymes, proteins, and other biomolecules. These interactions allow them to play a role in treating a diverse range of disease states .

Cellular Effects

Sulfonamides are known to affect DNA synthesis, which can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Dosage Effects in Animal Models

Sulfonamides can cause a strong allergic reaction when used in large doses .

Metabolic Pathways

Sulfonamides are metabolized mainly by the liver and excreted by the kidneys .

Transport and Distribution

Most sulfonamides are readily absorbed orally and, when applied to burns, topically .

Subcellular Localization

The knowledge of the subcellular location of a protein provides valuable information about its functionalities .

Eigenschaften

IUPAC Name |

2-oxocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEGCOJWEBRSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)